molecular formula C6H3BrF3IN2 B1377907 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine CAS No. 1427504-07-1

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1377907
CAS No.: 1427504-07-1
M. Wt: 366.9 g/mol
InChI Key: NLZPMAYCQKGZOL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes:

    Halogenation: Introduction of bromine and iodine atoms to the pyridine ring through electrophilic aromatic substitution reactions.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substituted Pyridines: Depending on the substituents introduced, various substituted pyridines can be synthesized.

    Biaryl Compounds: Through coupling reactions, biaryl compounds with diverse functional groups can be obtained.

Scientific Research Applications

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine has significant applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine
  • 5-Iodo-3-chloro-4-(trifluoromethyl)pyridin-2-amine
  • 5-Bromo-3-fluoro-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of bromine, iodine, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in reactions requiring high selectivity and reactivity.

Properties

IUPAC Name

5-bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPMAYCQKGZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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